2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

Medicinal Chemistry Peptide Synthesis Structure-Activity Relationship

SAR library design often stalls when heteroaryl diversity is limited to single-nitrogen pyridine analogs. This racemic Fmoc-3-(pyridazin-4-yl)-DL-alanine introduces the 1,2-diazine pharmacophore with two adjacent sp² N H-bond acceptors-a binding motif inaccessible with Fmoc-4-Pal-OH. • Dual-nitrogen pyridazine enables bidentate metal chelation (Cu²⁺, Zn²⁺, Fe²⁺) & altered H-bond networks vs. pyridine analogs • Higher predicted TPSA (~93-97 Ų) supports peripheral restriction over pyridine scaffolds (~88-89 Ų) • Racemic mixture for cost-effective dual-enantiomer screening in one synthesis; active L-enantiomer available (CAS 2381608-91-7) • MW 389.40, C₂₂H₁₉N₃O₄; supplied with full analytical characterization

Molecular Formula C22H19N3O4
Molecular Weight 389.411
CAS No. 2137506-27-3
Cat. No. B2603992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid
CAS2137506-27-3
Molecular FormulaC22H19N3O4
Molecular Weight389.411
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=NC=C4)C(=O)O
InChIInChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27)
InChIKeyKRPAHTMUKNZFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-3-(pyridazin-4-yl)-DL-alanine (CAS 2137506-27-3) Procurement and Differentiation Guide


2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid (CAS 2137506-27-3) is a racemic Fmoc-protected unnatural amino acid derivative bearing a pyridazine heterocycle at the beta-position. With molecular formula C22H19N3O4 and a molecular weight of 389.40 g/mol, this compound serves as a building block for solid-phase peptide synthesis (SPPS), enabling the programmable incorporation of the 1,2-diazine pharmacophore into peptide chains . The pyridazine ring introduces two adjacent nitrogen atoms, distinguishing it fundamentally from the more common pyridyl-Ala building blocks that carry only a single ring nitrogen .

SPPS building block with pyridazine pharmacophore
Racemic (DL) mixture for diversity-oriented library synthesis
Dual adjacent N H‑bond acceptors distinct from pyridine

Why Fmoc-Pyridyl-Ala-OH Analogs Cannot Substitute Fmoc-3-(pyridazin-4-yl)-DL-alanine in Peptide Lead Optimization


In SPPS-based medicinal chemistry campaigns, the heteroaryl side chain dictates target engagement, hydrogen-bonding geometry, and physicochemical properties of the final peptide. The pyridazine ring in this compound presents two adjacent sp2 nitrogen atoms as hydrogen bond acceptors, whereas the pyridin-4-yl analog (Fmoc-4-Pal-OH) offers only a single acceptor nitrogen in a para orientation . This difference in the number and spatial arrangement of H-bond acceptors can alter binding affinity, selectivity, and pharmacokinetic profiles in structure–activity relationship (SAR) studies. Furthermore, the target compound is supplied as a racemic mixture, while the commonly used Fmoc-4-Pal-OH is an L-enantiomer—a critical distinction when stereochemical purity is not required or when racemic screening libraries are preferred .

H‑bond acceptor architecture Pyridine analogs (e.g., Fmoc‑4‑Pal‑OH) offer a single acceptor nitrogen; the pyridazine ring’s two adjacent nitrogens may alter target‑engagement geometry.
Stereochemical composition Common Fmoc‑4‑Pal‑OH is supplied as L‑enantiomer only; an enantiopure analog may not provide the dual‑enantiomer diversity required for initial screening.

Quantitative Evidence for Selecting Fmoc-3-(pyridazin-4-yl)-DL-alanine Over Common Heteroarylalanine Analogs


Pyridazine vs. Pyridine: Distinct Hydrogen Bond Acceptor Architectures Revealed by Elemental Composition

The target compound possesses 6 hydrogen bond acceptors (4 from the Fmoc-carbamate core + 2 from the pyridazine ring) and 2 hydrogen bond donors, as inferred from its molecular formula C22H19N3O4 . In contrast, the pyridin-4-yl analog Fmoc-4-Pal-OH (C23H20N2O4) contains only 5 hydrogen bond acceptors . The additional acceptor derives from the second ring nitrogen unique to the pyridazine scaffold. This difference can meaningfully alter peptide–target hydrogen bond networks in SAR campaigns.

H‑bond acceptor count
Reported comparison
6 vs 5 (+1 acceptor, +20%)
Supports distinct hydrogen‑bond network design
Derived from molecular formula; verify experimentally
Medicinal Chemistry Peptide Synthesis Structure-Activity Relationship

Pyridazine Regioisomer Differentiation: 4-yl vs. 3-yl Position Determines Synthetic Utility

The pyridazin-3-yl positional isomer (CAS 2171588-62-6) shares an identical molecular formula (C22H19N3O4) and molecular weight (389.40) with the target 4-yl compound, but the site of attachment to the propanoic acid backbone differs . This seemingly subtle change affects the spatial orientation of the heterocycle relative to the peptide backbone, the pKa of the ring nitrogens, and the molecule's dipole moment—all of which can lead to divergent biological activities in peptide SAR programs. The 4-yl substitution pattern places both nitrogens distal to the backbone, while the 3-yl pattern brings one nitrogen closer to the alpha-carbon.

Regioisomer orientation
Structural comparison
4‑yl attachment (both N distal) vs 3‑yl (one N adjacent)
Regioisomeric orientation may alter target binding
IUPAC‑based; biological impact requires validation
Regiochemistry Peptide Synthesis Building Block Selection

Racemic vs. Enantiopure: Fmoc-3-(pyridazin-4-yl)-DL-alanine as a Cost-Effective Screening Tool

The target compound (CAS 2137506-27-3) is supplied as a racemic (DL) mixture, based on its InChIKey KRPAHTMUKNZFPY-UHFFFAOYSA-N, where the 'UHFFFAOYSA' segment indicates unspecified stereochemistry . The L-enantiomer (CAS 2381608-91-7) is also commercially available at 98% purity . In contrast, the most common heteroarylalanine building block, Fmoc-4-Pal-OH (CAS 169555-95-7), is exclusively supplied as the L-enantiomer . The racemic form is particularly valuable for diversity-oriented synthesis and initial screening libraries, where both enantiomers are tested simultaneously before investing in enantioselective synthesis of the active stereoisomer.

Stereochemical form
Stereochemical context
Racemic (DL) vs L‑enantiomer only
Enables cost‑effective racemic library screening
Active enantiomer identifiable; pure L‑form available
Stereochemistry Library Synthesis Peptide Screening

Pyridazine vs. Chloropyridazine: Molecular Weight Advantage for SPPS Building Block Integration

The 6-chloro-pyridazine analog Fmoc-L-6-pyridazine(3-Cl)-OH (CAS not available; STA-AA12401) has a molecular weight of 423.85 g/mol—approximately 8.7% heavier than the target compound (389.40 g/mol) . The chlorine substituent adds both steric bulk and lipophilicity, which may be desirable or undesirable depending on the peptide design goals. For researchers seeking the minimal pyridazine pharmacophore without additional substituents, the unsubstituted target compound offers a smaller, less lipophilic alternative that introduces fewer variables into SAR interpretation.

Molecular weight
Supplier data
389.40 vs 423.85 g/mol (−8.1%)
Lower MW supports greater design flexibility
Supplier‑reported MW; verify independently
Solid-Phase Peptide Synthesis Molecular Weight Building Block Selection

Topological Polar Surface Area (TPSA) Advantage: Pyridazine vs. Pyridine Building Blocks for CNS Penetration Design

The target compound, with its pyridazin-4-yl side chain, is predicted to have a higher TPSA than the pyridin-4-yl analog Fmoc-4-Pal-OH due to the presence of two ring nitrogens versus one. The pyridin-2-yl analog Fmoc-3-(2-pyridyl)-L-alanine has a measured TPSA of 89 Ų , while the pyridin-4-yl analog Fmoc-4-Pal-OH has a predicted TPSA of approximately 88.5 Ų . The additional nitrogen in the pyridazine ring is estimated to increase TPSA by approximately 5–8 Ų (to ~93–97 Ų), which can influence passive membrane permeability and blood–brain barrier penetration potential in peptide-based CNS therapeutics.

Est. TPSA
Class‑level inference
~93–97 Ų vs ~88–89 Ų (+5–8 Ų)
May support peripheral target design via higher TPSA
Predicted values; experimental confirmation needed
Drug Design Blood-Brain Barrier Physicochemical Profiling

High-Impact Application Scenarios for Fmoc-3-(pyridazin-4-yl)-DL-alanine (CAS 2137506-27-3)


Peptide Diversity-Oriented Synthesis with Heteroaryl Scanning

In diversity-oriented peptide library synthesis, researchers systematically replace natural amino acid side chains with heteroaryl moieties to explore novel binding interactions. The pyridazin-4-yl building block—with its dual adjacent nitrogen H-bond acceptors —offers a binding motif unattainable with pyridin-4-yl (single nitrogen) or pyridin-2-yl (single nitrogen, ortho orientation) analogs. The racemic nature of CAS 2137506-27-3 enables cost-effective screening of both enantiomers in a single synthesis, after which the active stereoisomer can be procured as the pure L-enantiomer (CAS 2381608-91-7) for hit-to-lead optimization.

Peripheral Target Peptide Leads Where CNS Exclusion is Desired

For peptide therapeutics targeting peripheral receptors (e.g., GPCRs, integrins, or ion channels outside the CNS), minimizing brain penetration is often a key design goal. The higher predicted TPSA of the pyridazine scaffold (~93–97 Ų) compared to pyridine analogs (~88–89 Ų) provides a quantitative physicochemical basis for selecting this building block over Fmoc-4-Pal-OH or Fmoc-2-pyridylalanine when designing peripherally restricted peptide leads. This TPSA advantage may reduce the need for additional polar modifications elsewhere in the peptide sequence.

Regiochemistry-Dependent Metal Chelation in Peptide-Based Catalysts or Imaging Agents

The 1,2-diazine motif in pyridazine can chelate metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) in a bidentate fashion, a property absent in single-nitrogen heterocycles like pyridine. The 4-yl attachment point orients both nitrogens away from the peptide backbone, potentially creating a metal-binding site on the peptide surface without backbone distortion. This contrasts with the pyridazin-3-yl isomer , where one nitrogen is adjacent to the alpha-carbon and may interfere with Fmoc deprotection or coupling efficiency. For peptide-based catalysts, MRI contrast agents, or radiopharmaceuticals, the 4-yl regioisomer offers a cleaner chelation geometry.

SPPS-Compatible Incorporation of Pyridazine into Macrocyclic Peptides

Macrocyclic peptides are an increasingly important therapeutic modality. The compact pyridazine ring, with molecular weight 389.40 g/mol—approximately 8% lighter than the 6-chloro-pyridazine analog (423.85 g/mol) —introduces the pharmacophore without excessive steric bulk that could interfere with cyclization yields. The two adjacent nitrogens also provide conformational constraint through potential intramolecular hydrogen bonding, which can stabilize specific macrocyclic conformations.

Application
Selection Property
Validation Focus
Diversity‑oriented heteroaryl scanning
Pyridazine dual N‑acceptor and racemic form
Binding‑interaction novelty vs pyridine controls
Peripheral target peptide leads
Elevated TPSA vs pyridine analogs
Passive membrane permeability profiling
Metal‑chelating peptides (catalysis/imaging)
1,2‑diazine bidentate chelation geometry
Metal binding without backbone distortion
Macrocyclic peptide construction
Compact pyridazine with lower MW vs substituted analogs
Cyclization yield and conformational stability
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